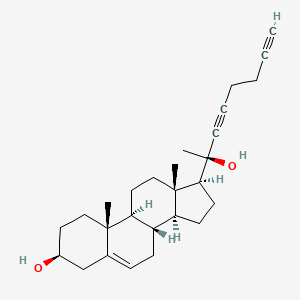
Hdypd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hdypd, also known as this compound, is a useful research compound. Its molecular formula is C27H38O2 and its molecular weight is 394.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Applications
1,4-Dihydropyridines are primarily recognized for their pharmacological properties. They serve as essential scaffolds in drug development due to their wide range of biological activities.
Therapeutic Properties
The therapeutic applications of 1,4-Dihydropyridines include:
- Calcium Channel Blockers : Used in the treatment of hypertension and angina.
- Antioxidant Activity : Protects cells from oxidative stress.
- Anticancer Properties : Some DHP derivatives exhibit cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : Reduces inflammation in chronic diseases.
- Antimicrobial Activity : Effective against a range of bacterial and fungal pathogens.
- Neuroprotective Effects : Potential in treating neurodegenerative diseases like Alzheimer's.
Case Study: Synthesis and Activity
A recent study synthesized a series of 1,4-Dihydropyridine derivatives and evaluated their biological activities. The results indicated that certain modifications to the DHP structure enhanced its efficacy as a calcium channel blocker while also exhibiting significant antioxidant properties .
Industrial Applications
In addition to their medicinal uses, 1,4-Dihydropyridines find applications in various industrial sectors.
Corrosion Inhibitors
DHP compounds have been investigated for their potential as corrosion inhibitors in metal protection. A study demonstrated that a specific DHP derivative significantly reduced corrosion rates in steel when tested in acidic environments, achieving an inhibition efficiency of over 81% at optimal concentrations .
Agricultural Uses
Some DHP derivatives possess insecticidal properties, making them useful in agricultural applications. Research has shown that these compounds can effectively control pests while being less harmful to beneficial insects compared to traditional pesticides .
Data Table: Summary of Applications
| Application Type | Specific Use | Example Compound | Efficacy/Notes |
|---|---|---|---|
| Medicinal | Calcium Channel Blockers | Amlodipine | Widely used for hypertension |
| Antioxidant | Various DHP derivatives | Protects against oxidative stress | |
| Anticancer | New synthesized DHPs | Efficacy against specific cancer types | |
| Industrial | Corrosion Inhibitor | Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 81% inhibition efficiency |
| Insecticides | Various DHP derivatives | Effective against common agricultural pests |
Eigenschaften
CAS-Nummer |
86532-89-0 |
|---|---|
Molekularformel |
C27H38O2 |
Molekulargewicht |
394.6 g/mol |
IUPAC-Name |
(3S,8S,9S,10R,13S,14S,17S)-17-[(2R)-2-hydroxyocta-3,7-diyn-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H38O2/c1-5-6-7-8-15-27(4,29)24-12-11-22-21-10-9-19-18-20(28)13-16-25(19,2)23(21)14-17-26(22,24)3/h1,9,20-24,28-29H,6-7,10-14,16-18H2,2-4H3/t20-,21-,22-,23-,24-,25-,26-,27-/m0/s1 |
InChI-Schlüssel |
MUZPJQUWDXQPLR-APGJSSKUSA-N |
SMILES |
CC12CCC3C(C1CCC2C(C)(C#CCCC#C)O)CC=C4C3(CCC(C4)O)C |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2[C@](C)(C#CCCC#C)O)CC=C4[C@@]3(CC[C@@H](C4)O)C |
Kanonische SMILES |
CC12CCC3C(C1CCC2C(C)(C#CCCC#C)O)CC=C4C3(CCC(C4)O)C |
Synonyme |
20-(1,5-hexadiynyl)-5-pregnen-3,20-diol HDYPD |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















